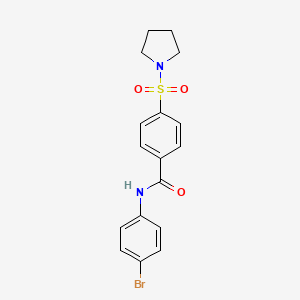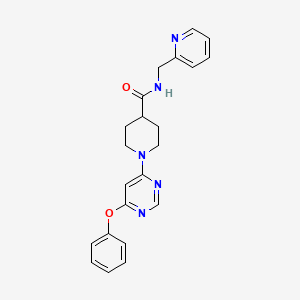
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known as PPNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Biological Activities of Phenothiazines
Phenothiazines, containing similar structural motifs to the queried compound, have been explored for their broad spectrum of biological activities. Research has shown that phenothiazines exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. These activities result from interactions with biological systems through various mechanisms, including interactions with pharmacophoric substituents, π-π interactions, and penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrimidines in the queried compound, is significant in medicinal and pharmaceutical industries for its synthetic applications and bioavailability. Research emphasizes the role of hybrid catalysts, including organocatalysts and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, showcasing the compound's potential in drug development and lead molecule synthesis (Parmar, Vala, & Patel, 2023).
Pharmacological Profile Improvement
Stereochemistry studies of phenylpiracetam, which shares the piperidine structure with the queried compound, highlight the significance of specific functional groups in enhancing pharmacological profiles. Research shows that the configuration of stereocenters directly relates to the biological properties of enantiomers, suggesting that the structural design of similar compounds can be optimized for improved therapeutic outcomes (Veinberg et al., 2015).
Optoelectronic Material Development
Quinazolines and pyrimidines, closely related to the structural components of the queried compound, have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer significant potential for the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating the queried compound's relevance in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-22(24-15-18-6-4-5-11-23-18)17-9-12-27(13-10-17)20-14-21(26-16-25-20)29-19-7-2-1-3-8-19/h1-8,11,14,16-17H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWMNLJHOHBBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
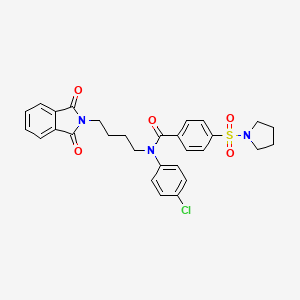
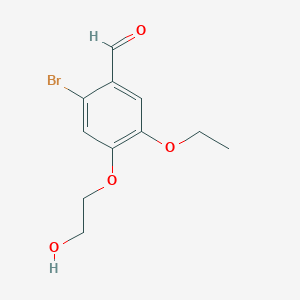
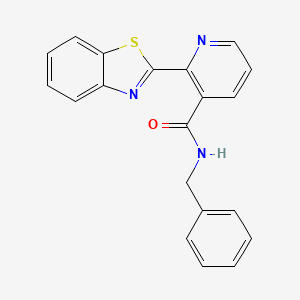
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)

![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)
![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)

![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)

